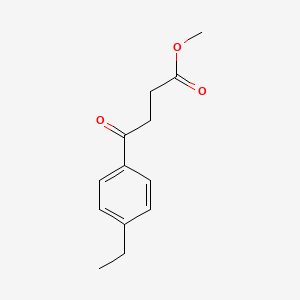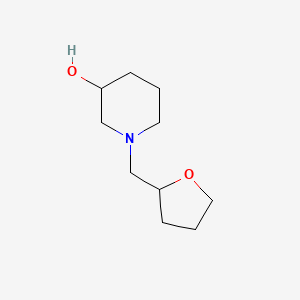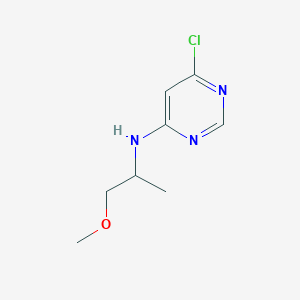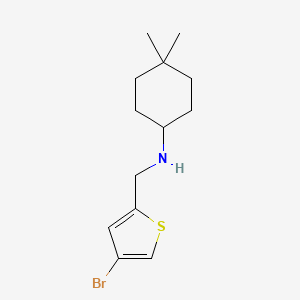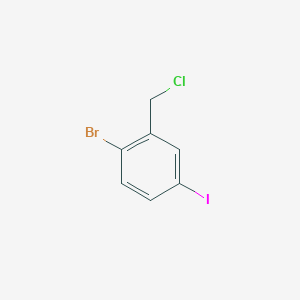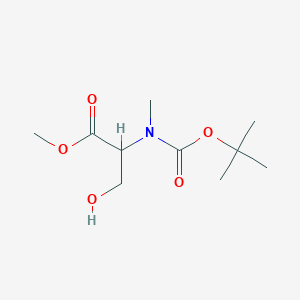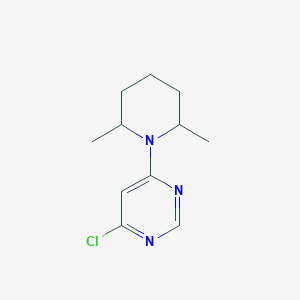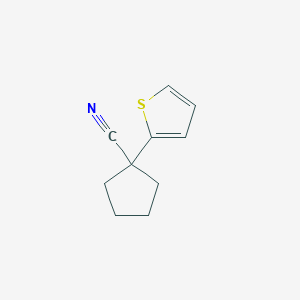
1-(2-噻吩基)环戊烷甲腈
描述
1-(2-Thienyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C10H11NS and a molecular weight of 177.27 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 1-(2-Thienyl)cyclopentanecarbonitrile consists of a cyclopentane ring attached to a carbonitrile group and a thiophene ring . The exact 3D structure would require more advanced analysis tools.科学研究应用
杂环化合物的合成和开发:Kisel、Kostyrko 和 Kovtunenko (2002) 证明了 1-(2-溴甲基苯基)-1-环戊烷甲腈的合成,它是开发各种杂环化合物(包括螺环系统和异喹啉)的前体。这项研究有助于理解复杂的有机合成过程和新型杂环化合物的产生 (Kisel、Kostyrko 和 Kovtunenko,2002)。
抗肿瘤特性:Schaller 等人(2021 年)探讨了与 1-(2-噻吩基)环戊烷甲腈密切相关的 2-(噻吩-2-基)-丙烯腈在肝癌模型中的抗肿瘤功效。他们发现某些衍生物对肝癌细胞增殖表现出显着的抑制作用,突出了在癌症治疗中的潜在治疗应用 (Schaller 等,2021)。
光电和光致变色性质:Li、Li、Liu 和 Zhang (2017) 研究了涉及 1-(2-噻吩基)环戊烷甲腈的二芳基乙烯衍生物的光电性质。他们的研究重点是光致变色和动力学实验,为开发在光电和数据存储中具有潜在应用的材料做出了贡献 (Li、Li、Liu 和 Zhang,2017)。
光致变色化合物中的电致变色:Peters 和 Branda (2003) 报告了 1,2-双(3-噻吩基)环戊烯的衍生物中同时具有光致变色和电致变色性质。这项研究对于理解双重光致变色和电致变色行为非常重要,这可能有利于开发智能材料和响应技术 (Peters 和 Branda,2003)。
生物成像和抗癌活性:Gayathri 等人(2014 年)合成了间位取代的噻吩基 BODIPY 类似物用于细胞生物成像,并评估了它们的抗癌活性。这项研究突出了 1-(2-噻吩基)环戊烷甲腈衍生物在癌症疾病的治疗诊断应用中的潜力 (Gayathri 等,2014)。
属性
IUPAC Name |
1-thiophen-2-ylcyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLQBVPHNMFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienyl)cyclopentanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1467846.png)

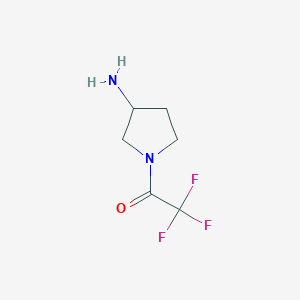

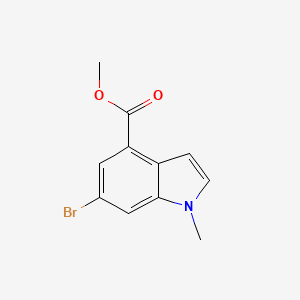
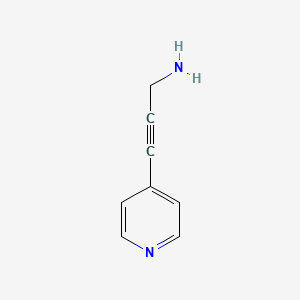
![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate](/img/structure/B1467856.png)
